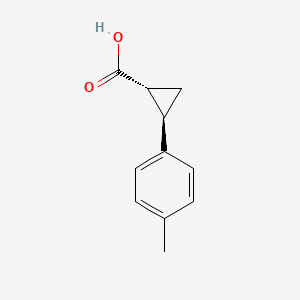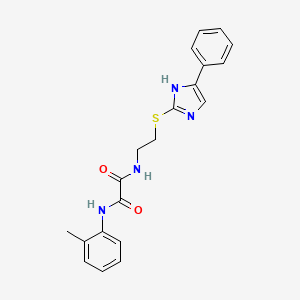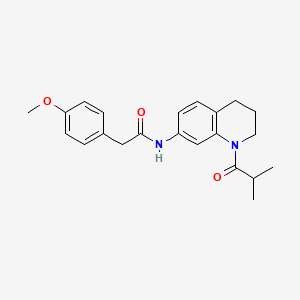![molecular formula C21H23Cl2N5O3 B2604837 3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-74-3](/img/structure/B2604837.png)
3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a dichlorobenzyl group, an ethoxypropyl group, and a dimethylimidazopurinedione group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular formula of the compound is C21H23Cl2N5O3 . This indicates that the molecule is quite large and complex, with multiple rings and functional groups.Scientific Research Applications
Receptor Affinity and Molecular Studies
A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including structures related to 3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, were synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. These compounds, particularly those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, showed significant receptor activities. Docking studies highlighted the importance of substituents for receptor affinity and selectivity, pointing to potential applications in developing therapeutic agents for mental health disorders such as depression and anxiety (Zagórska et al., 2015).
Antiviral Activity
The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, related to the core structure of interest, were described. These compounds were tested against various viruses in tissue culture, showing moderate activity against rhinovirus at non-toxic dosage levels. This research suggests the potential of such compounds in antiviral therapy (Kim et al., 1978).
Dual-Target Directed Ligands
Investigations into N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands revealed their activity against A2A adenosine receptor (AR) and monoamine oxidase B (MAO-B). The research identified potent dual-acting ligands and selective MAO-B inhibitors, offering insights into developing therapeutic agents for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).
Phosphodiesterase Inhibition
The design of new 1-benzylxanthines based on the inhibition of phosphodiesterase 4 (PDE4) explored compounds with improved selectivity and potency over existing inhibitors. One compound demonstrated more selective and potent PDE4 inhibitory activity than rolipram and XT-611, suggesting the role of such structures in treating conditions like inflammation and depression (Suzuki et al., 2006).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N5O3/c1-4-31-9-5-8-26-13(2)11-27-17-18(24-20(26)27)25(3)21(30)28(19(17)29)12-14-6-7-15(22)10-16(14)23/h6-7,10-11H,4-5,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHXPOYSFOMVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2604754.png)
![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2604755.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide](/img/structure/B2604756.png)




![2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2604766.png)
![5-((4-Hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604767.png)


![2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2604774.png)

